![molecular formula C19H33NO2 B601835 ortho-Fingolimod CAS No. 767262-51-1](/img/structure/B601835.png)
ortho-Fingolimod
描述
Ortho-Fingolimod, also known as FTY720, is a synthetic analog of sphingosine, a naturally occurring lipid. It was initially developed as an immunosuppressant and later approved by the Food and Drug Administration (FDA) in 2010 for the treatment of relapsing-remitting multiple sclerosis (RRMS). This compound is a sphingosine 1-phosphate (S1P) receptor modulator that exerts its effects by binding to S1P receptors, thereby influencing various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ortho-Fingolimod involves several key steps. The starting material is typically 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol. The synthesis process includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with an alkyl halide to introduce the octyl group.
Reduction: The intermediate product is then subjected to reduction reactions to form the desired diol structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and yield .
化学反应分析
Types of Reactions
Ortho-Fingolimod undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its phosphorylated derivative, this compound-phosphate.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce different functional groups to the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include this compound-phosphate, various substituted derivatives, and reduced forms of this compound .
科学研究应用
Multiple Sclerosis Treatment
Ortho-Fingolimod is primarily recognized for its role in managing relapsing-remitting multiple sclerosis (RRMS). Clinical trials have demonstrated its efficacy in reducing annualized relapse rates (ARR) and MRI activity.
Key Findings:
- A study comparing two doses of Fingolimod (0.5 mg vs 0.25 mg) against glatiramer acetate showed a 40.7% reduction in ARR with the higher dose, establishing it as an effective treatment option for RRMS patients .
- The "EVOLUTION" study confirmed a neuroprotective effect, indicating that patients on this compound had significantly reduced brain atrophy and inflammatory activity over 24 months .
Neuroprotective Effects
Recent research has identified this compound's potential beyond MS, particularly in neuroprotection following spinal cord injuries (SCI).
Case Study:
- A study reported that FTY720 (Fingolimod) treatment after SCI significantly inhibited inflammation and promoted neurological recovery . This suggests its utility in managing acute neurological injuries.
Potential Applications in Other Neurological Disorders
This compound is being explored for its effects on various neurological conditions, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Research Insights:
- Studies indicate that Fingolimod may modulate pathways involved in neuroinflammation and apoptosis, which are critical in the pathogenesis of these diseases .
Case Study on Cystoid Macular Edema
A retrospective analysis highlighted the occurrence of cystoid macular edema (CME) in patients treated with Fingolimod for MS. Four eyes from three patients developed CME shortly after starting therapy, emphasizing the need for monitoring ocular health during treatment .
Case Report on Withdrawal Syndrome
A notable case involved a 54-year-old woman who experienced severe relapse after discontinuing Fingolimod post-surgery. This incident underscores the importance of careful management during treatment transitions to avoid rebound effects .
作用机制
Ortho-Fingolimod exerts its effects by binding to S1P receptors, particularly S1P1, S1P3, S1P4, and S1P5. This binding leads to the internalization and degradation of these receptors, resulting in the sequestration of lymphocytes in lymphoid tissues. Consequently, the number of circulating lymphocytes is reduced, which helps in controlling autoimmune responses. Additionally, this compound influences various signaling pathways, including those involved in cell survival, proliferation, and migration .
相似化合物的比较
Similar Compounds
Siponimod: Another S1P receptor modulator with a similar mechanism of action but different receptor selectivity.
Ozanimod: A newer S1P receptor modulator with improved selectivity and safety profile.
Ponesimod: An S1P1 receptor modulator with a distinct pharmacokinetic profile
Uniqueness of Ortho-Fingolimod
This compound is unique due to its broad receptor binding profile and its ability to modulate multiple S1P receptor subtypesAdditionally, this compound’s well-established safety and efficacy profile make it a valuable compound in both clinical and research settings .
生物活性
Ortho-Fingolimod, a derivative of fingolimod, is a sphingosine 1-phosphate (S1P) receptor modulator that has garnered attention for its immunomodulatory effects, particularly in the context of autoimmune diseases such as multiple sclerosis (MS). This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
This compound functions primarily by binding to S1P receptors, particularly S1P1. This interaction leads to the internalization and downregulation of S1P1 receptors on lymphocytes, effectively sequestering these immune cells in lymphoid tissues and preventing their migration into the central nervous system (CNS). This mechanism is crucial in reducing neuroinflammation and protecting against autoimmune attacks.
Overview of Clinical Trials
Fingolimod, including its derivatives like this compound, has been evaluated in various clinical settings. The following table summarizes key findings from notable studies:
Study | Population | Duration | Key Findings |
---|---|---|---|
FREEDOMS Trial | RRMS patients | 24 months | Fingolimod reduced annualized relapse rate (ARR) by 52% compared to placebo. |
PANGAEA Study | Young adults with RRMS | Up to 5 years | Long-term treatment showed sustained reduction in relapse rates and improved disability scores. |
Hungarian Cohort Study | Therapy-naïve RRMS | 5 years | 69.6% remained relapse-free; ARR decreased significantly over time (from 0.804 to 0.097). |
Case Reports on Rebound Effects | RRMS patients | Variable | Severe rebound in disease activity observed after discontinuation of fingolimod treatment. |
Biological Effects on Inflammatory Pathways
Research indicates that fingolimod and its derivatives exert significant anti-inflammatory effects through various signaling pathways:
- Reduction of Proinflammatory Cytokines : Studies have shown that treatment with this compound leads to decreased expression of proinflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are critical mediators in autoimmune responses .
- Inhibition of NF-κB Pathway : this compound has been reported to inhibit the NF-κB signaling pathway, which plays a pivotal role in regulating immune responses and inflammation .
- Impact on Macrophage Activity : The compound has demonstrated the ability to inhibit macrophage infiltration into the CNS, thereby reducing neuroinflammation associated with MS .
Case Studies and Real-World Data
Several case studies highlight both the efficacy and challenges associated with this compound treatment:
- Long-Term Efficacy : In a cohort study conducted in Hungary, patients treated with fingolimod exhibited a significant reduction in relapse rates over five years, with many remaining free from relapses throughout the study duration .
- Rebound Phenomenon : A notable concern is the rebound effect observed upon discontinuation of fingolimod therapy, where patients experience a resurgence of disease activity. This was documented in multiple case reports where patients developed extensive lesions after stopping treatment .
属性
IUPAC Name |
2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-10-17-11-8-9-12-18(17)13-14-19(20,15-21)16-22/h8-9,11-12,21-22H,2-7,10,13-16,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULGKFFCMLIYSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1CCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。